molecular formula C7H6N2O2 B1611686 1H-Benzimidazole-5,6-diol CAS No. 102169-73-3

1H-Benzimidazole-5,6-diol

Cat. No.: B1611686
CAS No.: 102169-73-3
M. Wt: 150.13 g/mol
InChI Key: YBMUVGQKRPSJLS-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5,6-diol is a heterocyclic organic compound that features a benzimidazole core with hydroxyl groups at the 5 and 6 positions. This compound is part of the benzimidazole family, known for their diverse biological activities and applications in medicinal chemistry. Benzimidazoles are recognized for their stability and bioavailability, making them valuable in various scientific and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5,6-diol can be synthesized through several chemical routes. One common method involves the reaction of 1H-benzimidazole with strong oxidizing agents such as pentachloronitrosyl acid or tetrafluoroboric acid tetraethyl ester. These reactions typically occur under controlled conditions to ensure the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-5,6-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzimidazole-5,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-5,6-diol involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-5,6-diol is unique due to the presence of hydroxyl groups at the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s potential as a therapeutic agent .

Properties

IUPAC Name

1H-benzimidazole-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-1-4-5(2-7(6)11)9-3-8-4/h1-3,10-11H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMUVGQKRPSJLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570244
Record name 1H-Benzimidazole-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102169-73-3
Record name 1H-Benzimidazole-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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